An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butylphenol
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylphenol, also known as m-butylphenol, is an organic aromatic compound belonging to the family of alkylphenols. Its chemical structure consists of a phenol (B47542) ring substituted with a butyl group at the meta position. This substitution imparts specific physical and chemical characteristics that are of interest in various fields of research and development, including organic synthesis, materials science, and medicinal chemistry. The presence of both a hydrophilic hydroxyl group and a hydrophobic butyl chain gives 3-butylphenol amphiphilic properties, influencing its solubility and reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-n-butylphenol, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties of 3-n-Butylphenol
The physical and chemical properties of 3-n-butylphenol are summarized in the tables below. It is crucial to distinguish 3-n-butylphenol (CAS: 4074-43-5) from its isomer 3-tert-butylphenol (B181075) (CAS: 585-34-2), as their properties differ significantly. 3-n-Butylphenol is a liquid at room temperature, while 3-tert-butylphenol is a solid.[1]
Table 1: General and Physical Properties of 3-n-Butylphenol
| Property | Value | Reference |
| IUPAC Name | 3-Butylphenol | [2] |
| Synonyms | m-Butylphenol, Phenol, 3-butyl- | [2] |
| CAS Number | 4074-43-5 | [2][3] |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic phenolic | [1] |
| Melting Point | -10 °C | [1] |
| Boiling Point | 235 °C at 760 mmHg | [1] |
| Density | 0.9535 g/cm³ | [1] |
Table 2: Solubility and Partitioning Properties of 3-n-Butylphenol
| Property | Value | Reference |
| Water Solubility | Limited solubility. The hydrophobic butyl group reduces solubility in water. | [1] |
| Organic Solvent Solubility | Readily soluble in organic solvents like ethanol (B145695), methanol (B129727), acetone, and dichloromethane. | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.5 (Predicted) | [2] |
| pKa | A specific experimentally determined value is not readily available in the searched literature. However, computational methods are available for the accurate prediction of phenol pKa values.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of 3-n-butylphenol, as well as a general protocol for its synthesis.
Synthesis of 3-n-Butylphenol
A common route for the synthesis of 3-n-butylphenol involves a two-step process starting from benzene (B151609): Friedel-Crafts acylation followed by a Clemmensen reduction and subsequent steps to introduce the hydroxyl group. A logical workflow for a potential synthesis and characterization is outlined below.
Caption: A logical workflow for the synthesis and characterization of 3-butylphenol.
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Friedel-Crafts Acylation of Benzene:
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To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add butyryl chloride.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude butyrophenone.
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Clemmensen Reduction of Butyrophenone:
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Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.
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Add the amalgamated zinc to a flask containing concentrated hydrochloric acid and the crude butyrophenone.
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Reflux the mixture for several hours until the butyrophenone is consumed (monitored by TLC).
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After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Distill the crude product to obtain pure butylbenzene.
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Nitration of Butylbenzene:
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To a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C, slowly add the butylbenzene with vigorous stirring.
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Maintain the temperature below 10 °C during the addition.
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After the addition, stir for an additional period at room temperature.
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Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry and evaporate the solvent. The major product will be a mixture of ortho and para isomers, with a smaller amount of the meta isomer. Isomer separation would be required.
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Reduction of m-Nitrobutylbenzene:
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To a mixture of the isolated m-nitrobutylbenzene in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux with stirring for several hours.
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Cool the reaction, make it basic with sodium carbonate, and filter off the iron salts.
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Extract the filtrate with an organic solvent, wash, dry, and remove the solvent to yield m-butylaniline.
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Diazotization and Hydrolysis:
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Dissolve the m-butylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution for a short period.
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Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
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Steam distill the reaction mixture to isolate the 3-butylphenol.
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Extract the distillate with an organic solvent, wash, dry, and purify by vacuum distillation.
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Determination of Physical Properties
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil.
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Procedure:
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Place a small amount of 3-butylphenol into the small test tube.
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Invert the capillary tube (sealed end up) and place it inside the test tube.
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Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with heating oil.
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Gently heat the side arm of the Thiele tube.
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Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
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Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.
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Remove the heat and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Materials: Test tubes, 3-butylphenol, distilled water, ethanol, methanol, acetone, dichloromethane.
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Procedure:
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To separate test tubes, add approximately 1 mL of each solvent.
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Add a few drops of 3-butylphenol to each test tube.
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Gently agitate the test tubes and observe whether the 3-butylphenol dissolves completely, is partially soluble, or is insoluble.
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Record the observations for each solvent.
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Spectroscopic Analysis Protocols
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Sample Preparation:
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Dissolve approximately 10-20 mg of 3-n-butylphenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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¹H NMR Acquisition:
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Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
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Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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Process the data by applying a Fourier transform, phase correction, and baseline correction.
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Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Typical parameters include a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required due to the low natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.
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Sample Preparation (Neat Liquid):
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Place a small drop of 3-n-butylphenol onto a clean, dry salt plate (e.g., NaCl or KBr).
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Place a second salt plate on top to create a thin liquid film.
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Data Acquisition:
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Obtain a background spectrum of the empty spectrometer.
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Place the salt plates in the sample holder of the FT-IR spectrometer.
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Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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Sample Introduction:
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Introduce a dilute solution of 3-n-butylphenol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
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Data Acquisition (Electron Ionization - EI):
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Use a standard electron energy of 70 eV.
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Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
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Chemical Properties and Reactivity
3-Butylphenol exhibits reactivity characteristic of phenols, influenced by the presence of the electron-donating butyl group.
Caption: A diagram illustrating key chemical reactions of 3-butylphenol.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho-, para-director. The butyl group is also an activating, ortho-, para-director. In 3-butylphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated towards electrophilic attack. The position para to the butyl group (position 6) and ortho (positions 2 and 4) are also activated. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will occur predominantly at the 2, 4, and 6 positions of the phenol ring.
Reactions of the Hydroxyl Group
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Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.
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Etherification (Williamson Ether Synthesis): The phenoxide ion is a good nucleophile and will react with alkyl halides to form ethers (O-alkylation).
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Esterification: 3-Butylphenol can react with acid chlorides or anhydrides to form esters.
Oxidation
Phenols are susceptible to oxidation, which can lead to the formation of colored products, often involving quinone-type structures. The ease of oxidation is influenced by the substituents on the aromatic ring.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 3-n-butylphenol. The data, presented in clear tables, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development. The inclusion of diagrams for a potential synthetic pathway and key chemical reactions aids in the visualization of the chemistry of this compound. Accurate and comprehensive knowledge of these properties is essential for the effective and safe use of 3-n-butylphenol in various scientific and industrial applications.
